

Phenazine-1-carbaldehyde CAS number and molecular formula

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Compound of Interest

Compound Name: Phenazine-1-carbaldehyde

Cat. No.: B15497610

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Phenazine-1-carbaldehyde: A Technical Overview and Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Phenazine-1-carbaldehyde**, a heterocyclic aromatic compound. Due to the limited availability of in-depth research specifically on **Phenazine-1-carbaldehyde**, this document also extensively covers the closely related and well-studied compound, Phenazine-1-carboxylic acid (PCA). The data on PCA offers valuable context and predictive insights for researchers exploring the potential of phenazine derivatives in various scientific and therapeutic fields.

Core Compound Identification: Phenazine-1-carbaldehyde

A foundational step in the study of any chemical entity is its unambiguous identification. The following table summarizes the key identifiers for **Phenazine-1-carbaldehyde**.

Identifier	Value
CAS Number	1082-80-0[1]
Molecular Formula	C ₁₃ H ₈ N ₂ O[1]
IUPAC Name	phenazine-1-carbaldehyde[1]
Molecular Weight	208.22 g/mol
Canonical SMILES	<chem>C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C=O</chem> [1]
InChI Key	GRDYUWLJYJVRO-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of **Phenazine-1-carbaldehyde** are crucial for understanding its behavior in biological and chemical systems. The data presented below is computationally predicted.

Property	Value
XLogP3	2.9
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	1
Exact Mass	208.063662 g/mol
Monoisotopic Mass	208.063662 g/mol
Topological Polar Surface Area	42.9 Å ²
Heavy Atom Count	16
Formal Charge	0
Complexity	308

Synthesis of Phenazine Core Structures: Insights from Phenazine-1-carboxylic acid (PCA)

While a specific, detailed experimental protocol for the synthesis of **Phenazine-1-carbaldehyde** is not readily available in the reviewed literature, the synthesis of the closely related Phenazine-1-carboxylic acid (PCA) is well-documented. These methods provide a strong foundation for the potential synthesis of the carbaldehyde derivative, likely through modification of the carboxylic acid group or by utilizing similar cyclization strategies with appropriately substituted precursors.

A common synthetic route to PCA involves the Jourdan-Ullmann reaction followed by a reductive ring closure.

Experimental Protocol: Synthesis of Phenazine-1-carboxylic acid (PCA)

This protocol is based on the synthesis of PCA from 2-bromo-3-nitrobenzoic acid and aniline.

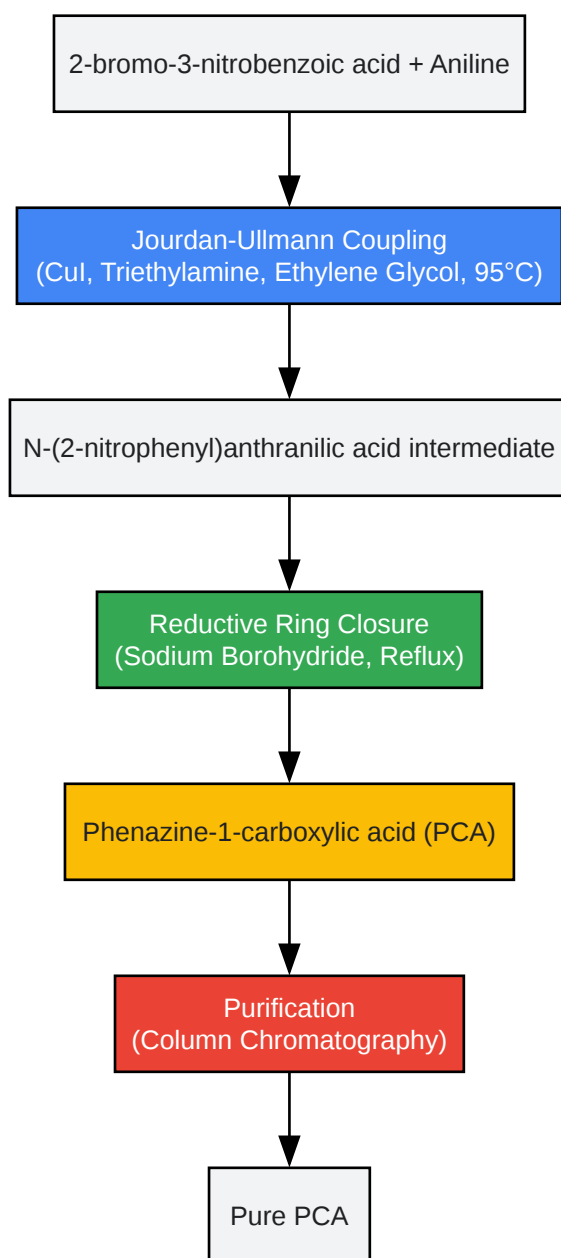
Materials:

- 2-bromo-3-nitrobenzoic acid
- Aniline
- Copper(I) iodide (CuI)
- Triethylamine
- Ethylene glycol
- Sodium borohydride (NaBH_4)
- Methanol
- Dichloromethane

Procedure:

- Jourdan-Ullmann Coupling:
 - In a three-necked flask, combine 2-bromo-3-nitrobenzoic acid (1.0 eq), aniline (1.0 eq), CuI (0.25 eq), and triethylamine (3.4 eq) in ethylene glycol.
 - Heat the mixture at 95°C for 3 hours.
 - Monitor the reaction by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture and perform a suitable work-up to isolate the intermediate N-(2-nitrophenyl)anthranilic acid.
- Reductive Ring Closure:
 - Dissolve the intermediate from the previous step in a suitable solvent.
 - Add sodium borohydride in portions and heat the reaction to reflux.
 - The reaction progress is monitored by TLC.
 - After completion, the reaction is cooled, and the crude product is filtered and washed with cold methanol.
 - The final product, Phenazine-1-carboxylic acid, can be further purified by column chromatography using a dichloromethane:methanol solvent system.

Logical Workflow for PCA Synthesis



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Caption: Synthetic workflow for Phenazine-1-carboxylic acid (PCA).

Biological Activity and Potential Applications: Extrapolations from PCA Research

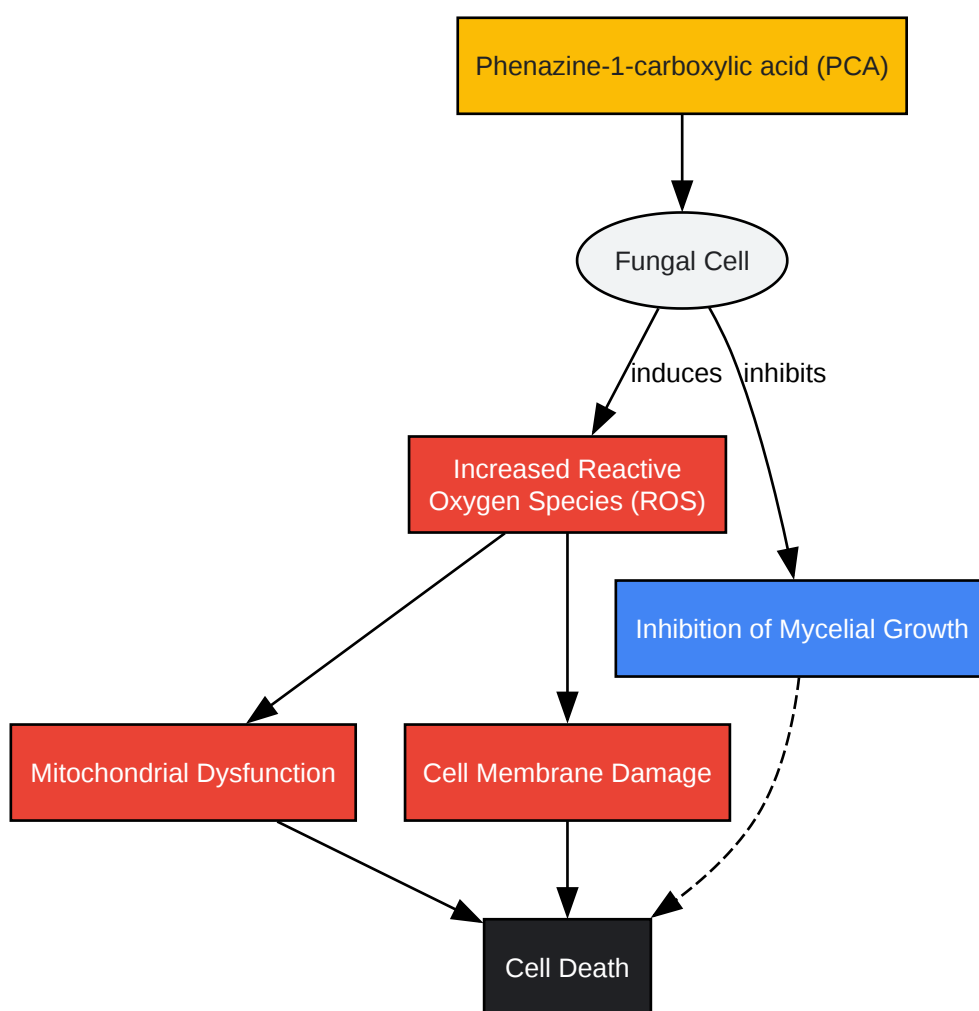
The biological activities of phenazine compounds are a significant area of research, with PCA being a prominent example. Phenazines, as a class, are known for their broad-spectrum

antibiotic, antifungal, and anticancer properties.[2] The mechanism of action for these effects is often attributed to the ability of the phenazine core to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) which can damage cellular components.[3]

Antifungal and Antimicrobial Activity of PCA

PCA has been shown to be effective against a range of plant pathogenic fungi and bacteria.[4] Its antifungal mechanism is believed to involve the disruption of the fungal cell membrane, inhibition of mycelial growth, and the induction of intracellular ROS.[4][5]

Signaling Pathway: Postulated Antifungal Mechanism of PCA



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Caption: Postulated antifungal mechanism of action for PCA.

Anticancer Potential of Phenazine Derivatives

Several phenazine derivatives have demonstrated significant anticancer activity. The proposed mechanisms of action include the inhibition of topoisomerases and the induction of apoptosis through the generation of ROS.[6] The planar structure of the phenazine ring allows for intercalation with DNA, potentially disrupting DNA replication and transcription in cancer cells.

Spectroscopic Data of the Phenazine Core

While specific spectroscopic data for **Phenazine-1-carbaldehyde** is not readily available, the following provides representative ^1H -NMR and ^{13}C -NMR data for the parent phenazine molecule and Phenazine-1-carboxylic acid, which can serve as a reference for researchers.

^1H and ^{13}C NMR Data for Phenazine-1-carboxylic acid

Position	^{13}C Shift (ppm)	^1H Shift (ppm)	Multiplicity & Coupling Constant (J in Hz)
2	130.5	8.52-8.54	dd, J = 6.9, 1.5
3	132.0	8.34	td, J = 8.5, 1.6
4	129.5	8.97-8.99	dd, J = 8.6, 1.5
4a	141.6	-	-
5a	143.4	-	-
6	129.4	8.23-8.25	dd, J = 8.7, 1.3
7	131.6	7.90-7.94	m
8	131.7	7.90-7.94	m
9	129.1	8.23-8.25	dd, J = 8.7, 1.3
9a	143.5	-	-
10a	141.7	-	-
COOH	167.3	~15.5	br s

Note: NMR data can vary based on the solvent and instrument used.[3]

Conclusion and Future Directions

Phenazine-1-carbaldehyde represents an understudied member of the phenazine family of compounds. While its fundamental chemical identifiers are established, there is a clear need for further research to elucidate its synthesis, physicochemical properties, and biological activities. The extensive body of work on the closely related Phenazine-1-carboxylic acid provides a robust framework and valuable starting point for such investigations. Future research should focus on developing efficient synthetic routes to **Phenazine-1-carbaldehyde** and its derivatives, followed by comprehensive screening for antimicrobial, anticancer, and other therapeutic activities. Such studies will be crucial in unlocking the full potential of this and other novel phenazine compounds for applications in medicine and agriculture.

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